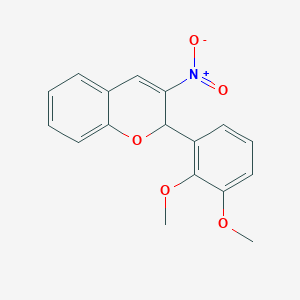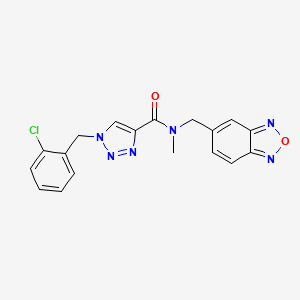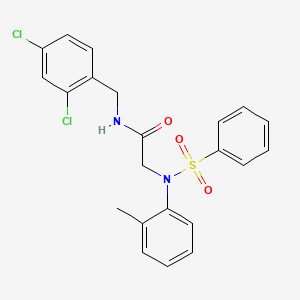![molecular formula C21H20N2O4S B5121817 N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide](/img/structure/B5121817.png)
N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide, also known as ESI-09, is a small molecule inhibitor that targets the RAC1 protein. RAC1 is a member of the Rho family of small GTPases, which are involved in the regulation of various cellular processes, including cell migration, proliferation, and differentiation. ESI-09 has been shown to have potential therapeutic applications in cancer, cardiovascular disease, and neurological disorders.
作用機序
N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide works by binding to the RAC1 protein and inhibiting its activity. RAC1 is a small GTPase that cycles between an active GTP-bound state and an inactive GDP-bound state. N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide prevents RAC1 from binding to GTP, thereby blocking its activation and downstream signaling pathways.
Biochemical and Physiological Effects:
N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide has been shown to have several biochemical and physiological effects. For example, N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide inhibits the activation of RAC1, which in turn inhibits the activation of downstream signaling pathways involved in cell migration, proliferation, and differentiation. In addition, N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide has been shown to regulate the contractility of smooth muscle cells in the cardiovascular system. Furthermore, N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide has been shown to have neuroprotective effects in models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high specificity for RAC1, which allows for the investigation of the role of RAC1 in various cellular processes. However, there are also limitations to the use of N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide in laboratory experiments. For example, N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide may have off-target effects on other proteins or signaling pathways. In addition, the efficacy of N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide may vary depending on the cell type or experimental conditions.
将来の方向性
There are several future directions for the use of N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide in scientific research. One direction is the investigation of the role of RAC1 in cancer metastasis and the development of novel cancer therapies targeting RAC1. Another direction is the study of the role of RAC1 in cardiovascular disease, particularly in the regulation of blood pressure and vascular tone. Furthermore, the neuroprotective effects of N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide suggest that it may have potential therapeutic applications in neurological disorders. Finally, the development of more specific and potent inhibitors of RAC1 may lead to the development of more effective therapies for a variety of diseases.
合成法
The synthesis of N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide involves several steps, including the reaction of 4-[(ethylamino)sulfonyl]aniline with 2-phenoxybenzoyl chloride, followed by purification and characterization of the product. The final compound is obtained as a white powder with a purity of greater than 98%.
科学的研究の応用
N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide has been widely used in scientific research to investigate the role of RAC1 in various cellular processes. For example, N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide has been shown to inhibit the migration and invasion of cancer cells, suggesting that RAC1 may be a potential target for cancer therapy. In addition, N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide has been used to study the role of RAC1 in cardiovascular disease, where it has been shown to regulate the contractility of smooth muscle cells. Furthermore, N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide has been used to investigate the role of RAC1 in neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-[4-(ethylsulfamoyl)phenyl]-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-2-22-28(25,26)18-14-12-16(13-15-18)23-21(24)19-10-6-7-11-20(19)27-17-8-4-3-5-9-17/h3-15,22H,2H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHLRVOHKLSGOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(ethylsulfamoyl)phenyl]-2-phenoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(4-chlorophenoxy)benzyl]-4-methoxy-3-biphenylamine](/img/structure/B5121741.png)



![5-acetyl-4-(4-bromophenyl)-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5121774.png)

![3-allyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide hydrobromide](/img/structure/B5121784.png)
![2-methyl-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide](/img/structure/B5121789.png)
![N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5121798.png)
![3-(2-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B5121800.png)

![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(3-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5121813.png)

![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5121828.png)